2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
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Overview
Description
2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic core substituted with bulky tert-butyl groups and an imidazo[1,2-a]pyrazine moiety, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenolic core is then introduced via electrophilic aromatic substitution, where tert-butyl groups are added to the phenol ring using Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone under oxidative conditions.
Reduction: The imidazo[1,2-a]pyrazine moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic and imidazo[1,2-a]pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazo[1,2-a]pyrazine derivatives.
Substitution: Halogenated or alkylated phenolic and imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The compound exerts its effects primarily through its phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals, thereby acting as an antioxidant. The imidazo[1,2-a]pyrazine moiety may interact with various molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a UV stabilizer and antioxidant in polymers.
2,6-Di-tert-butyl-4-ethylphenol: Similar antioxidant properties with slight structural variations.
Uniqueness
2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol stands out due to its unique combination of a phenolic core with an imidazo[1,2-a]pyrazine moiety, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler phenolic antioxidants .
Properties
Molecular Formula |
C28H34N4O |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C28H34N4O/c1-17-10-9-11-18(2)23(17)31-26-24(30-22-16-29-12-13-32(22)26)19-14-20(27(3,4)5)25(33)21(15-19)28(6,7)8/h9-16,31,33H,1-8H3 |
InChI Key |
PKAVFEVICNJYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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